6-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJBKFGWDZMUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585511 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923259-70-5 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 6-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

[1]

Executive Summary

The indole-2-carboxylic acid scaffold is a privileged structure in drug discovery, often serving as a bioisostere for peptide mimetics or as a core pharmacophore in NMDA receptor antagonists.[1] The introduction of a trifluoromethoxy (–OCF₃) group at the C6 position enhances lipophilicity (

However, the synthesis of 6-substituted indoles via standard Fischer cyclization often yields a mixture of 4- and 6-regioisomers.[1] Consequently, the critical quality attribute (CQA) for this material is not merely purity, but the unambiguous assignment of the –OCF₃ group to the C6 position. This guide details the synthesis-structure relationship and the spectroscopic logic required to certify the 6-isomer.

Synthetic Origin & Regiochemical Challenge

To understand the structure, one must understand its origin. The most robust route to this scaffold is the Fischer Indole Synthesis , utilizing 3-(trifluoromethoxy)phenylhydrazine and a pyruvate derivative.

The Regioselectivity Problem

When a meta-substituted phenylhydrazine undergoes Fischer cyclization, two regioisomers are theoretically possible:

-

6-Isomer (Major): Cyclization occurs para to the –OCF₃ group (sterically favored).

-

4-Isomer (Minor): Cyclization occurs ortho to the –OCF₃ group (sterically crowded).

The elucidation protocol below is designed specifically to differentiate these two outcomes.

Figure 1: Bifurcation in the Fischer Indole Synthesis.[1] The [3,3]-sigmatropic shift determines the regiochemistry. Isolation of the 6-isomer requires careful chromatographic separation or recrystallization.[1]

Structural Elucidation Protocols

The following spectroscopic data confirms the structure of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid .

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be validated.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

-

Theoretical Mass:

for C₁₀H₆F₃NO₃ = 244.0227 .[1] -

Acceptance Criteria: Error < 5 ppm.

-

Fragmentation Pattern: Look for neutral loss of

(44 Da) characteristic of carboxylic acids, yielding a daughter ion at

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive method for distinguishing the 6-isomer from the 4-isomer.

Protocol A: ¹H NMR (Proton)

Solvent: DMSO-d₆ (Acidic protons are often invisible or broad in CDCl₃).[1]

Key Diagnostic Signals for 6-Substitution: The aromatic region (7.0 – 8.0 ppm) provides the proof. We expect an ABX system (or similar) for the benzene ring protons (H4, H5, H7).

| Proton | Multiplicity | Approx.[1][2][3][4][5][6] Shift ( | Coupling Constant ( | Structural Logic (The "Why") |

| NH (H1) | Broad Singlet | 11.8 - 12.2 | - | Indole NH, exchangeable with |

| H3 | Singlet (d*) | 7.1 - 7.3 | Characteristic of 2-COOH substitution.[1] Sharp singlet confirms no neighbor at C3. | |

| H4 | Doublet (d) | 7.6 - 7.8 | Ortho to H5.[1] If this were the 4-isomer, this proton would be absent. | |

| H5 | dd | 7.0 - 7.2 | Crucial: Must show large ortho coupling to H4 and small meta coupling to H7. | |

| H7 | Doublet (d) | 7.3 - 7.5 | The Regio-Marker. H7 is isolated from H4.[1] It only has a meta-partner (H5).[1] |

-

Differentiation Rule:

-

6-Isomer: H7 appears as a narrow doublet (

Hz) or broad singlet.[1] -

4-Isomer: The proton at C7 would be a doublet of doublets (ortho to H6, meta to H5), and the proton at C5 would be a triplet-like dd. The absence of a large ortho-coupling for the proton closest to the Indole NH (H7) is the primary confirmation of 6-substitution.

-

Protocol B: ¹⁹F NMR (Fluorine)

-

Shift: A singlet appearing between -57.0 and -59.0 ppm .[1]

-

differentiation:

Protocol C: ¹³C NMR (Carbon)

Analytical Logic Flowchart

Use this decision tree to validate the synthesized material in the lab.

Figure 2: Step-by-step structural validation logic. The ¹H NMR coupling constant of the H7 proton is the "gatekeeper" decision point.

Quality Control & Storage

Once the structure is elucidated, the following specifications ensure long-term stability for drug development applications.

References

-

Fischer Indole Synthesis Mechanism & Regioselectivity

-

¹⁹F NMR Chemical Shifts of Fluorinated Aromatics

-

Indole-2-Carboxylic Acid Synthesis Protocols

-

Methodology for substituted indoles:[1]

-

-

General Spectroscopic Data for Indoles

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS 923259-70-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a specialized heterocyclic building block centered on the indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds. The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position of the indole nucleus significantly modifies the molecule's physicochemical properties. This functional group is known to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, making it a valuable substituent in modern drug design.[1][2][3] This guide provides a comprehensive technical overview of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid, detailing its properties, a plausible synthetic approach, analytical characterization, and its potential applications as a key intermediate in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a compound are fundamental for its application in research. The key identifiers and computed properties for 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid are summarized below.

Compound Identification

| Identifier | Value |

| Chemical Name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid |

| CAS Number | 923259-70-5[4][5] |

| Molecular Formula | C₁₀H₆F₃NO₃[4][5] |

| Molecular Weight | 245.15 g/mol [4] |

| IUPAC Name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid[4] |

| SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O[4] |

| InChI | InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16)[4] |

| InChIKey | FOJBKFGWDZMUCC-UHFFFAOYSA-N[4] |

| Typical Purity | ≥95% - 97%[5] |

| Storage Conditions | Sealed in dry, 2-8°C[6] |

Computed Physicochemical Data

| Property | Value | Reference |

| XLogP3 | 3.5 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 245.02997754 Da | [4] |

| Topological Polar Surface Area | 62.3 Ų | [4] |

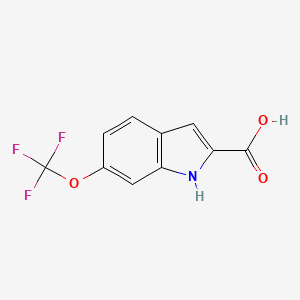

Chemical Structure

Caption: 2D structure of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

Synthesis and Reactivity

This method involves two key transformations:

-

Condensation: A Claisen-type condensation between a substituted 2-nitrotoluene and diethyl oxalate to form a phenylpyruvic acid derivative.

-

Reductive Cyclization: The reduction of the nitro group, which then spontaneously cyclizes onto the adjacent ketone to form the indole-2-carboxylate, followed by hydrolysis to the carboxylic acid.

A hypothetical, field-proven protocol for the synthesis is outlined below.

Proposed Synthetic Protocol

Starting Material: 4-trifluoromethoxy-2-nitrotoluene.

Step 1: Condensation to form Ethyl 2-nitro-4-(trifluoromethoxy)phenylpyruvate

-

Rationale: This step builds the carbon framework necessary for cyclization. Sodium ethoxide acts as a strong base to deprotonate the methyl group of the nitrotoluene, generating a carbanion that attacks the diethyl oxalate.

-

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (N₂ or Ar), add 4-trifluoromethoxy-2-nitrotoluene at 0-5°C.

-

Slowly add diethyl oxalate to the mixture, maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for 16-24 hours.

-

Quench the reaction by pouring it into ice-cold dilute acid (e.g., HCl or H₂SO₄).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

Step 2: Reductive Cyclization and Saponification

-

Rationale: The nitro group is reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like iron in acetic acid or hydrazine hydrate with a catalyst.[7] The resulting aniline intermediate undergoes intramolecular cyclization. Subsequent saponification of the ester yields the final carboxylic acid.

-

Procedure:

-

Dissolve the crude ethyl 2-nitro-4-(trifluoromethoxy)phenylpyruvate in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as iron powder, and heat the mixture to reflux for 2-4 hours. Alternatively, use catalytic hydrogenation with Palladium on carbon (Pd/C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst/iron salts.

-

To the filtrate, add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat to reflux to saponify the ester.

-

After cooling, acidify the mixture with concentrated HCl to a pH of 1-2, causing the carboxylic acid product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

-

Caption: Proposed two-step synthesis workflow for the target compound.

Spectroscopic Data and Characterization

While specific spectra for this compound are not publicly available, its structure allows for the reliable prediction of key spectroscopic features essential for its characterization.

Mass Spectrometry (MS)

-

Ionization: Given the acidic proton, negative-mode Electrospray Ionization (ESI) is expected to be highly effective, yielding a prominent [M-H]⁻ ion.[8]

-

Expected Ions:

-

[M-H]⁻: m/z 244.02

-

[M+H]⁺: m/z 246.04

-

[M+Na]⁺: m/z 268.02

-

-

Fragmentation: The molecular ion would likely undergo characteristic fragmentation for a carboxylic acid, including the loss of water ([M-H₂O]), a hydroxyl radical (·OH), and the entire carboxyl group ([M-COOH]).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region, typically between 10-12 ppm. This signal would disappear upon D₂O exchange.

-

Indole N-H Proton: A broad singlet, typically appearing between 8-9 ppm.

-

Aromatic Protons: The protons on the indole ring (at positions 3, 4, 5, and 7) will appear in the aromatic region (approx. 7.0-7.8 ppm), exhibiting coupling patterns (doublets, singlets, etc.) dictated by their neighboring protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected to appear in the range of 160-180 ppm.

-

Aromatic Carbons: The eight carbons of the indole ring system will resonate between approximately 100-140 ppm.

-

Trifluoromethoxy Carbon (-OCF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms, typically around 120 ppm.

-

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Indole): A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1680-1710 cm⁻¹.

-

C-F Stretch: Strong absorptions are expected in the 1100-1300 cm⁻¹ region.

Applications in Research and Drug Development

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid is not an end-product therapeutic agent but rather a high-value building block for the synthesis of more complex molecules.[9] Its utility stems from the combination of the biologically relevant indole core and the property-enhancing trifluoromethoxy group.

-

Scaffold for Lead Generation: The indole nucleus is a foundational structure in numerous approved drugs. This compound provides a pre-functionalized scaffold that allows chemists to explore structure-activity relationships (SAR) by modifying the carboxylic acid group.

-

Improved Pharmacokinetics: The -OCF₃ group is a bioisostere of groups like methoxy or chloro, but it offers superior metabolic stability by resisting oxidative demethylation by cytochrome P450 enzymes.[3] Its high lipophilicity can also improve cell membrane permeability.[2][3]

-

Versatile Chemical Handle: The carboxylic acid at the 2-position is a versatile functional group. It can be readily converted into amides, esters, or alcohols, enabling the coupling of this indole core to a wide variety of other chemical moieties. This is a common strategy for creating libraries of compounds for high-throughput screening.[10][11]

Caption: Derivatization pathways and potential applications of the title compound.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require careful handling in a laboratory setting.[4]

GHS Hazard Summary

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [6] |

| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).[6]

Conclusion

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid, CAS 923259-70-5, is a strategically designed chemical intermediate of significant interest to the fields of medicinal chemistry and organic synthesis. The combination of the pharmacologically privileged indole scaffold with the property-modulating trifluoromethoxy group makes it a valuable starting material for the development of novel therapeutic agents. Its well-defined chemical structure and versatile carboxylic acid handle allow for predictable reactivity and broad applicability in the synthesis of compound libraries aimed at diverse biological targets. Proper adherence to safety and handling protocols is essential when working with this compound. This guide serves as a foundational resource for researchers looking to leverage the unique attributes of this building block in their scientific endeavors.

References

-

PubChem. (n.d.). 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

A B Enterprises. (n.d.). 6-(Trifluoromethoxy-1h-Indole-2-Carboxylic Acid. IndiaMART. Retrieved from [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9. Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

-

SpringerLink. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved from [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | C10H6F3NO3 | CID 16228300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. indiamart.com [indiamart.com]

- 6. 923259-70-5|6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. nbinno.com [nbinno.com]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 923259-70-5 | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid - AiFChem [aifchem.com]

The Ascendant Role of Trifluoromethoxy Indole Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold, a privileged structural motif in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of the trifluoromethoxy (-OCF3) group onto the indole ring has emerged as a powerful strategy to enhance the pharmacological properties of these derivatives. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethoxy indole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. We delve into the synthetic strategies employed to access these valuable compounds, detail the experimental protocols for evaluating their biological efficacy, and elucidate the underlying mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the trifluoromethoxy indole scaffold.

Introduction: The Physicochemical Power of the Trifluoromethoxy Group

The trifluoromethoxy group is a unique substituent that imparts a range of desirable physicochemical properties to a parent molecule.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. When appended to the indole nucleus, the -OCF3 group can modulate the electronic and steric profile of the molecule, leading to enhanced biological activity and improved pharmacokinetic profiles.[1]

The synthesis of trifluoromethoxy indole derivatives can be achieved through various methods, often involving the introduction of the -OCF3 group at an early stage onto a suitable aniline precursor, followed by indole ring formation. One common strategy involves the use of reagents like 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) for the trifluoromethoxylation of N-hydroxyacetanilides, which can then be cyclized to the corresponding indoles.[2]

Anticancer Activity: Targeting the Engines of Malignancy

Trifluoromethoxy indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms through which certain trifluoromethoxy indole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[4][5] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[6]

The structure-activity relationship (SAR) studies of these inhibitors often highlight the importance of the position and nature of substituents on both the indole ring and other aromatic moieties within the molecule.[4][7][8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of trifluoromethoxy indole derivatives on tubulin polymerization.

Materials:

-

Purified bovine brain tubulin

-

Guanosine triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compounds (trifluoromethoxy indole derivatives) dissolved in DMSO

-

Positive control (e.g., colchicine)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of tubulin in polymerization buffer.

-

In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the test compounds or control.

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) at 37°C.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Mechanism of Action: Kinase Inhibition

Another significant anticancer mechanism of trifluoromethoxy indole derivatives is the inhibition of various protein kinases.[9][10] Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Several trifluoromethoxy indole derivatives have been developed as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer progression.[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[12][13][14][15][16]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethoxy indole derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[12]

-

Treat the cells with various concentrations of the trifluoromethoxy indole derivatives and incubate for 48-72 hours.[12]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Table 1: Anticancer Activity of Selected Trifluoromethoxy Indole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | SK-OV-3 (Ovarian) | < 5 | Tubulin Polymerization Inhibitor | [4] |

| Compound B | NCI-H460 (Lung) | < 5 | Tubulin Polymerization Inhibitor | [4] |

| Compound C | DU-145 (Prostate) | < 5 | Tubulin Polymerization Inhibitor | [4] |

Diagram 1: Simplified Signaling Pathway of a Kinase Inhibitor

Caption: Inhibition of a receptor tyrosine kinase by a trifluoromethoxy indole derivative.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Trifluoromethoxy indole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[17]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

A primary mechanism of anti-inflammatory action for these compounds is the inhibition of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[17] IL-1β plays a central role in initiating and amplifying the inflammatory cascade.

Experimental Protocol: ELISA for IL-1β Quantification

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the production of IL-1β by immune cells.[18]

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

LPS (Lipopolysaccharide)

-

ATP (Adenosine triphosphate)

-

Trifluoromethoxy indole derivatives

-

ELISA kit for human IL-1β

Procedure:

-

Differentiate THP-1 cells into macrophage-like cells using PMA.

-

Prime the cells with LPS for 3-4 hours to induce pro-IL-1β expression.[18]

-

Treat the cells with various concentrations of the trifluoromethoxy indole derivatives for 1 hour.[18]

-

Stimulate the cells with ATP to activate the NLRP3 inflammasome and induce IL-1β secretion.

-

Collect the cell culture supernatants.

-

Quantify the amount of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 value.

Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-IL-1β into its active form.[19][20] Several trifluoromethoxy indole derivatives have been identified as inhibitors of the NLRP3 inflammasome, making them attractive candidates for the treatment of inflammatory diseases.[21]

Diagram 2: The NLRP3 Inflammasome Activation Pathway

Caption: Inhibition of NLRP3 inflammasome assembly by a trifluoromethoxy indole derivative.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic resistance is a global health crisis. Fluorinated indole derivatives, including those with the trifluoromethoxy group, are being investigated as a new class of antimicrobial agents.[3][22]

Mechanism of Action

The antimicrobial mechanisms of trifluoromethoxy indole derivatives are still under active investigation but are thought to involve disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.[23][24]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[25][26][27][28]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Trifluoromethoxy indole derivatives

-

Positive control antibiotic

-

96-well microplates

Procedure:

-

Prepare a twofold serial dilution of the trifluoromethoxy indole derivatives in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Trifluoromethoxy indole derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their enhanced physicochemical properties, conferred by the -OCF3 group, make them attractive candidates for drug development in oncology, immunology, and infectious diseases. Further research focused on optimizing their potency, selectivity, and pharmacokinetic profiles, along with a deeper understanding of their mechanisms of action, will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.

References

-

Soylu-Eter, Ö., Persoons, L., Naesens, L., & Karalı, N. (2022). Synthesis of 5‐(trifluoromethoxy)‐1H‐indole‐2,3‐dione 3‐(4‐phenylthiosemicarbazones) and their antiviral activity. Archiv der Pharmazie, 355(5), 2100433. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Chapman, C. J., et al. (2018). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 26(15), 4345-4354. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1563. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link]

-

Soylu-Eter, Ö., et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 356(11), e2300217. [Link]

-

Parmentier, J. G., Poissonnet, G., & Goldstein, S. (2001). Practical Syntheses of 5-Trifluoromethyl-1H-indoles. ElectronicsAndBooks. [Link]

-

Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

Al-Dhfyan, A., & Al-Ameri, M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20004-20027. [Link]

-

Joshi, K. C., Pathak, V. N., & Jain, S. K. (1980). Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives. Pharmazie, 35(11), 677-679. [Link]

-

La Rosa, S., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9373-9393. [Link]

-

Oncu-Oner, D., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders Drug Targets, 20(5), 724-733. [Link]

-

Kumar, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2603-2617. [Link]

-

Soylu Eter, Ö., & Karalı, N. (2020). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl) thiosemicarbazone]. Journal of the Turkish Chemical Society Section A: Chemistry, 8(1), 167-178. [Link]

-

Sharma, V., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2603-2617. [Link]

-

Pinney, K. G., et al. (2018). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. BEARdocs. [Link]

-

Singh, S., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Journal of Antimicrobial Chemotherapy. [Link]

-

Kato, J., et al. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 46(3), 296-304. [Link]

-

Parmentier, J. G., Poissonnet, G., & Goldstein, S. (2001). Practical syntheses of 5-trifluoromethyl-1H-indoles. Tetrahedron Letters, 42(51), 9063-9065. [Link]

-

MacWilliams, M. P. (2009). Indole Test Protocol. American Society for Microbiology. [Link]

-

Al-Warhi, T., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115. [Link]

-

Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 121-125. [Link]

-

Kumar, K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 795-807. [Link]

-

Kato, J., et al. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 46(3), 296-304. [Link]

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

Singh, P., et al. (2024). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. ResearchGate. [Link]

-

Sharma, A., et al. (2023). NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives. RSC Medicinal Chemistry, 14(11), 2132-2153. [Link]

-

Taylor, A. M., et al. (2019). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 62(3), 1244-1261. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Wang, F., et al. (2018). Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. Chemical Communications, 54(71), 9953-9956. [Link]

-

Mangan, M. S. J., et al. (2018). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 9, 283. [Link]

-

Singh, P., et al. (2025). Inhibitors of inflammasome (NLRP3) signaling pathway as promising therapeutic candidates for oral cancer. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(6), 130800. [Link]

-

Kelley, N., et al. (2019). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology, 10, 336. [Link]

-

Selvam, C., et al. (2011). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Young Pharmacists, 3(3), 215-219. [Link]

-

Sutterlin, C., et al. (1976). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 10(4), 726-732. [Link]

-

Inman, W. D., & Moody, C. J. (1997). Synthesis of Several 3-Substituted 2-Trifluoromethylindoles via Mannich Reaction of 2-(Trifluoromethyl)indole. The Journal of Organic Chemistry, 62(11), 3684-3687. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. atcc.org [atcc.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 20. Inhibitors of inflammasome (NLRP3) signaling pathway as promising therapeutic candidates for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. rr-asia.woah.org [rr-asia.woah.org]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Guide to Physicochemical Modulation in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for optimizing drug candidates. This guide provides an in-depth technical analysis of the -OCF₃ group's role, synthesizing its impact on physicochemical properties, pharmacokinetics, and pharmacodynamics. We will explore the causal relationships behind its effects, present comparative data, and provide a validated experimental protocol for assessing one of its key benefits: metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of the trifluoromethoxy moiety in their discovery programs.

Introduction: The Rise of a "Super-Halogen"

For decades, medicinal chemists have utilized fluorine and fluorinated groups to address challenges in drug design, from blocking metabolic hotspots to modulating pKa and improving target engagement.[1] While the trifluoromethyl (-CF₃) group is a well-established tool for increasing lipophilicity and metabolic stability, its close relative, the trifluoromethoxy (-OCF₃) group, offers a more nuanced and, in some cases, superior profile.[2][3] Often referred to as a "super-halogen" or "pseudo-halogen" due to electronic properties similar to chlorine, the -OCF₃ group provides a unique combination of steric and electronic features that distinguish it from other common substituents.[1] Its growing presence in agrochemicals and approved pharmaceuticals underscores its importance as a strategic tool for molecular optimization.[4][5] This guide will dissect the fundamental properties of the -OCF₃ group and illustrate its practical application in medicinal chemistry.

Core Physicochemical Properties: The Foundation of Utility

The therapeutic advantage conferred by the trifluoromethoxy group is a direct result of its unique physicochemical characteristics. Understanding these properties is essential for its rational incorporation into drug candidates.

Electronic Effects: A Tale of Two Forces

The electronic nature of the -OCF₃ group is a delicate interplay between a strong inductive effect and a weaker resonance effect.[4]

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect, significantly decreasing the electron density of the attached scaffold (e.g., an aromatic ring).[6][7] This effect is more pronounced than that of a methoxy group and even a trifluoromethyl group.

-

Resonance Effect (+M): Like a methoxy group, the oxygen atom in the -OCF₃ moiety has lone pairs that can be donated to an aromatic system through resonance. However, the potent inductive pull of the adjacent -CF₃ unit severely curtails this electron-donating capability.[7]

The net result is that the trifluoromethoxy group acts as a strong deactivating group in electrophilic aromatic substitution, a consequence of the dominant inductive withdrawal.[7] This electronic modulation can profoundly influence a molecule's interaction with biological targets and its intrinsic reactivity.

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as the partition coefficient (LogP), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The trifluoromethoxy group is a potent modulator of lipophilicity.

-

Increased Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity, often to a greater extent than a trifluoromethyl group.[6] This enhancement is crucial for improving permeability across biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[2][4]

-

Fine-Tuning Bioavailability: The ability to fine-tune LogP values by incorporating an -OCF₃ group allows chemists to optimize the delicate balance between aqueous solubility and membrane permeability, which is essential for achieving good oral bioavailability.[2][8]

The following table provides a quantitative comparison of the hydrophobicity for various common substituents.

| Substituent | Hansch Hydrophobicity Parameter (π) |

| H | 0.00 |

| F | 0.14 |

| Cl | 0.71 |

| -CH₃ | 0.56 |

| -CF₃ | 0.88 |

| -OCH₃ | -0.02 |

| -OCF₃ | 1.04 |

| Data sourced from literature.[1] |

Table 1. Comparison of Hansch hydrophobicity parameters (π). Higher values indicate greater lipophilicity.

Steric and Conformational Effects

The trifluoromethoxy group is bulkier than a methyl or methoxy group. A key conformational feature is that when attached to an aromatic ring, the -OCF₃ group typically adopts a conformation orthogonal to the plane of the ring.[9] This perpendicular arrangement minimizes steric clash between the fluorine atoms and the ortho-hydrogens of the ring and can be exploited to provide additional, productive binding interactions within a target protein's active site.[9]

Diagram 1: Comparative Analysis of Key Functional Groups

Caption: Physicochemical property comparison of the trifluoromethoxy group with other common substituents.

Impact on Pharmacokinetics (ADME Profile)

The unique properties of the -OCF₃ group translate directly into tangible benefits for a drug candidate's pharmacokinetic profile.

Enhancing Metabolic Stability

One of the most significant advantages of the trifluoromethoxy group is its contribution to metabolic stability.[4][6]

-

Blocking Oxidative Metabolism: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[6][10]

-

Bioisostere for the Methoxy Group: The -OCF₃ group is an excellent bioisostere for the methoxy (-OCH₃) group.[4] Methoxy groups are notoriously susceptible to oxidative O-dealkylation, a common metabolic pathway that leads to rapid drug clearance. Replacing a labile methoxy group with a robust trifluoromethoxy group can effectively block this metabolic route, thereby increasing the drug's half-life and bioavailability.[11]

While generally conferring stability, it is crucial to note that the molecular context is key. A 2015 study highlighted that in certain chemical environments, replacing a methoxy with a trifluoromethoxy group did not provide additional metabolic stability, underscoring the importance of empirical testing.[12]

| Feature | Molecule with -OCH₃ Group | Molecule with -OCF₃ Group | Rationale |

| Primary Metabolic Pathway | O-Dealkylation | Blocked | The C-F bonds in the -OCF₃ group are resistant to enzymatic cleavage.[11] |

| Expected Half-life (t½) | Shorter | Longer | Blocking a major metabolic pathway reduces the rate of clearance.[10] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolism by liver enzymes lowers the intrinsic clearance value.[10] |

| Number of Metabolites | Potentially Higher | Potentially Lower | Inhibition of a primary metabolic route can limit the formation of downstream metabolites. |

Table 2. Expected impact on metabolic stability when replacing a methoxy group with a trifluoromethoxy group.

Modulating Permeability and Distribution

As discussed, the high lipophilicity imparted by the -OCF₃ group directly enhances a molecule's ability to cross lipid bilayers.[13] This property is critical for:

-

Oral Absorption: Facilitating passage from the gastrointestinal tract into the bloodstream.[4]

-

Tissue Distribution: Improving penetration into target tissues and organs.

-

Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity can be a key strategy for designing drugs that need to act within the central nervous system.[2]

Case Study: Riluzole in Amyotrophic Lateral Sclerosis (ALS)

A prominent example of a marketed drug featuring the trifluoromethoxy group is Riluzole (Rilutek®).[2][8] Used for the treatment of amyotrophic lateral sclerosis (ALS), Riluzole's chemical structure is 2-amino-6-(trifluoromethoxy)benzothiazole.[4][14] The presence of the -OCF₃ group is critical to its molecular profile, contributing to the lipophilicity needed to cross the blood-brain barrier and conferring metabolic stability, which are essential for its efficacy as a neuroprotective agent.[2]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic stability of a compound bearing a trifluoromethoxy group, the liver microsomal stability assay is a foundational, industry-standard method. This protocol provides a self-validating system for determining a compound's intrinsic clearance.

5.1 Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with pooled human liver microsomes.

5.2 Materials:

-

Test Compound (e.g., -OCF₃ analog) and Comparator (e.g., -OCH₃ analog)

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

-

NADPH Regenerating System (e.g., Corning Gentest™)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance)

-

Acetonitrile with 0.1% Formic Acid and internal standard (e.g., Tolbutamide) for protein precipitation

-

96-well incubation plates and collection plates

-

LC-MS/MS system for analysis

5.3 Experimental Workflow:

Diagram 2: Workflow for In Vitro Metabolic Stability Assay

Caption: Step-by-step workflow for the liver microsomal stability assay.

5.4 Detailed Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Mix: In the 96-well incubation plate, add the potassium phosphate buffer, followed by the liver microsomes. The final microsomal protein concentration should be between 0.5-1.0 mg/mL.

-

Compound Addition: Add the test compound, comparator, and control compounds to the wells to achieve a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "No-NADPH" negative control wells (add buffer instead).

-

Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from each well into a collection plate containing ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the 100% baseline.

-

Protein Precipitation: Seal and vortex the collection plate vigorously for 2 minutes, then centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard.

5.5 Data Analysis and Validation:

-

Calculation: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the initial linear portion of the curve (k) is determined.

-

t½ = 0.693 / |-k|

-

-

Intrinsic Clearance (CLᵢₙₜ): Calculate the intrinsic clearance using the following equation:

-

CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

-

System Validation: The protocol is considered valid if the results for the control compounds fall within the established laboratory range (e.g., Verapamil t½ < 15 min; Warfarin t½ > 60 min) and if there is minimal (<15%) compound loss in the "No-NADPH" control wells.

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[2] Its ability to simultaneously modulate lipophilicity, block metabolic pathways, and influence electronic properties makes it a highly attractive substituent for optimizing lead compounds into viable drug candidates.[4][6] By providing a unique combination of features that are distinct from both its methoxy and trifluoromethyl cousins, the -OCF₃ group allows for nuanced exploration of chemical space. As synthetic methodologies for its incorporation become more efficient and accessible, the strategic deployment of the trifluoromethoxy group is expected to play an increasingly vital role in the development of next-generation therapeutics with improved pharmacokinetic profiles and enhanced efficacy.[14]

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. PharmaCompass. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. PharmaCompass. [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

-

Postigo, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Omega. [Link]

-

Riluzole. (n.d.). PharmaCompass. [Link]

-

Pexidartinib. (n.d.). PubChem. [Link]

-

Graham, T. H., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. PharmaCompass. [Link]

-

Riluzole. (n.d.). Wikipedia. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

-

Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. PharmaCompass. [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]

-

Schlosser, M., & Ruzziconi, R. (2008). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

-

Riluzole. (n.d.). PubChem. [Link]

Sources

- 1. Tafamidis Treatment for Patients with Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Riluzole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. TAFAMIDIS [drugs.ncats.io]

- 4. Riluzole - Wikipedia [en.wikipedia.org]

- 5. apexbt.com [apexbt.com]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 7. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. axonmedchem.com [axonmedchem.com]

- 12. veeprho.com [veeprho.com]

- 13. scienceopen.com [scienceopen.com]

- 14. encyclopedia.pub [encyclopedia.pub]

Discovery of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid analogs

An In-Depth Technical Guide to the Discovery of 6-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid Analogs

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to engage in key interactions with biological targets make it an attractive starting point for drug discovery campaigns. This guide focuses on the strategic incorporation of a 6-(trifluoromethoxy) substituent, a group known to enhance critical drug-like properties. The trifluoromethoxy (-OCF₃) group significantly increases lipophilicity and metabolic stability while acting as a strong electron-withdrawing group, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.[1] This document provides a comprehensive technical overview for researchers and drug development professionals on the design, synthesis, and evaluation of novel analogs based on the 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid core, with a primary focus on their potential as antiviral and kinase inhibitor agents.

The Strategic Rationale: Merging a Privileged Scaffold with a Bio-enhancing Moiety

The discovery of novel therapeutics often hinges on the strategic combination of well-validated pharmacophores with substituents that confer advantageous properties. The 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid core is a prime example of this design philosophy.

-

The Indole-2-Carboxylic Acid Scaffold: This heterocyclic system is a cornerstone of medicinal chemistry. The carboxylic acid at the 2-position, coupled with the indole nitrogen, creates a bidentate chelation motif capable of interacting with divalent metal cations, such as Mg²⁺, which are critical cofactors in the active sites of enzymes like HIV-1 integrase.[2] Furthermore, the planar indole ring is ideal for engaging in π-π stacking interactions with aromatic residues in enzyme active sites or with viral DNA.[2]

-

The 6-Trifluoromethoxy (-OCF₃) Group: The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity. The -OCF₃ group, in particular, offers a unique set of properties. It is one of the most lipophilic substituents, which can improve cell membrane permeability and bioavailability.[1] Crucially, it is also highly resistant to oxidative metabolism, which can increase the half-life of a compound. Its strong electron-withdrawing nature can modulate the pKa of the indole nitrogen and influence the overall electronic profile of the molecule, potentially fine-tuning its target engagement.

By combining these two components, we hypothesize the creation of a new class of molecules with enhanced potency, selectivity, and drug-like properties, suitable for targeting complex diseases like viral infections and cancer.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the parent molecule's properties is essential for analog design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO₃ | PubChem[3] |

| Molecular Weight | 245.15 g/mol | PubChem[3] |

| XLogP3 | 3.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Synthetic Strategies for Analog Library Development

A robust and flexible synthetic platform is paramount for generating a diverse library of analogs for structure-activity relationship (SAR) studies. The general strategy involves the synthesis of the core indole scaffold followed by diversification at key positions.

Core Scaffold Synthesis: The Fischer Indole Approach

The Fischer indole synthesis is a reliable and versatile method for constructing the indole nucleus. The proposed synthesis for the parent 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid ethyl ester would begin with commercially available 4-(trifluoromethoxy)aniline.

Caption: Fischer indole synthesis pathway to the core scaffold.

Analog Diversification Pathways

With the core scaffold in hand, diversification can be systematically explored. The primary points for modification are the carboxylic acid at C2, the indole nitrogen at N1, and the C3 position.

Caption: Key diversification points for analog synthesis.

The most promising initial diversification strategy involves converting the C2-carboxylic acid into a library of amides and esters. This modification directly impacts potential hydrogen bonding interactions and alters physicochemical properties like solubility and cell permeability.

Biological Evaluation: A Funnel-Based Screening Approach

A tiered screening cascade ensures that resources are focused on the most promising compounds. Based on the known activities of related indole derivatives, primary screening should focus on antiviral (specifically HIV-1 integrase) and kinase inhibition targets.[1][2][4][5][6][7][8]

Caption: A tiered workflow for biological evaluation.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the core scaffold will elucidate the SAR, guiding the design of more potent and selective inhibitors. The following table outlines a hypothetical SAR exploration based on findings for related indole-2-carboxamide series.[2][5][9]

| Modification Point | Structural Change | Expected Impact on Activity | Rationale |

| C2-Carboxamide | Small alkyl amides (e.g., -CONHCH₃) | Baseline activity | Establishes the importance of the amide hydrogen for H-bonding. |

| Aromatic amides (e.g., -CONHPh) | Potential for increased potency | Aromatic ring can form additional π-stacking interactions in the binding pocket. | |

| Bulky/Lipophilic amides (e.g., -CONHBn) | Variable; may improve cell permeability but could cause steric hindrance. | Balances potency with pharmacokinetic properties. | |

| N1-Indole | N-H (unsubstituted) | Essential for activity | The N-H proton is often a key hydrogen bond donor or is required for chelation.[2] |

| N-alkylation | Likely decrease in activity | Blocks a key interaction point. | |

| C6-Position | Trifluoromethoxy (-OCF₃) | Potent activity | Provides a balance of lipophilicity and electron-withdrawing character, enhancing binding and metabolic stability.[1] |

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of this compound class.

Protocol: Synthesis of a Representative Analog (N-benzyl-6-(trifluoromethoxy)-1H-indole-2-carboxamide)

This protocol describes a standard amide coupling reaction.

Materials:

-

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

Procedure:

-

To a solution of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-6-(trifluoromethoxy)-1H-indole-2-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro HIV-1 Integrase Inhibition Assay (Strand Transfer)

This is a generalized protocol for a high-throughput biochemical assay.

Materials:

-

Recombinant HIV-1 Integrase enzyme

-

Donor DNA (vDNA) substrate, fluorescently labeled

-

Target DNA (tDNA) substrate, biotinylated

-

Streptavidin-coated microplates

-

Assay Buffer (containing MgCl₂)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Raltegravir)

Procedure:

-

Coat streptavidin microplates with biotinylated tDNA and wash to remove unbound substrate.

-

In a separate plate, pre-incubate the HIV-1 integrase enzyme with the test compounds (at various concentrations) or controls in the assay buffer for 30 minutes at room temperature.

-

Add the fluorescently labeled vDNA to the enzyme-inhibitor mixture and incubate for an additional 10 minutes.

-

Transfer the complete reaction mixture to the tDNA-coated plates.

-

Incubate for 1-2 hours at 37°C to allow the strand transfer reaction to occur.

-

Wash the plates to remove unintegrated vDNA.

-

Read the fluorescence of the wells using a plate reader. A lower fluorescence signal indicates inhibition of the strand transfer reaction.

-

Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Outlook

The 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic placement of the trifluoromethoxy group is anticipated to confer superior drug-like properties compared to non-fluorinated or methyl-substituted analogs. The synthetic pathways are versatile, allowing for the creation of large, diverse libraries for extensive SAR studies. Initial biological screening should prioritize targets where the core's inherent chelating and π-stacking capabilities can be leveraged, such as viral integrases and certain protein kinases. Successful identification of potent hits from primary screening will warrant comprehensive lead optimization, including in-depth in vitro and in vivo ADME/Tox profiling, to advance candidates toward clinical development. This rational-design approach, grounded in established medicinal chemistry principles, provides a clear and efficient path forward for discovering the next generation of indole-based therapeutics.

References

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available at: [Link].

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. Available at: [Link].

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link].

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available at: [Link].

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link].

-

6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Cornerstone in HIV-1 Integrase Inhibition Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Nature. Available at: [Link].

-

Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available at: [Link].

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link].

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. Available at: [Link].

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link].

- Antiviral agents and uses thereof. Google Patents.

-

Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. PubMed. Available at: [Link].

-

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. PubChem. Available at: [Link].

-

(PDF) Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate. Available at: [Link].

-

Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry. Available at: [Link].

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. Available at: [Link].

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link].

-

Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available at: [Link].

-

Design, synthesis, mechanistic and histopathological studies of small-molecules of novel indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones as potential anticancer agents effecting the reactive oxygen species production. PubMed. Available at: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | C10H6F3NO3 | CID 16228300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors [frontiersin.org]

- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

Safety, handling, and MSDS of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Technical Guide: Safety, Handling, and MSDS Profile of 6-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

Part 1: Executive Summary & Scientific Context